molecular formula C16H19N3 B3835233 1-phenyl-4-(pyridin-3-ylmethyl)piperazine

1-phenyl-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B3835233
M. Wt: 253.34 g/mol
InChI Key: VURJGCFRHBANFI-UHFFFAOYSA-N
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Description

1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is a piperazine derivative featuring a phenyl group at the 1-position and a pyridin-3-ylmethyl substituent at the 4-position.

Properties

IUPAC Name

1-phenyl-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-2-6-16(7-3-1)19-11-9-18(10-12-19)14-15-5-4-8-17-13-15/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURJGCFRHBANFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine can be achieved through several methods. One common approach involves the alkylation of 1-phenylpiperazine with 3-chloromethylpyridine under basic conditions. The reaction typically uses a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using similar alkylation reactions. The process may include optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-(pyridin-3-ylmethyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity

Research indicates that compounds similar to 1-phenyl-4-(pyridin-3-ylmethyl)piperazine exhibit significant antiviral properties. For instance, studies have demonstrated that piperazine derivatives can inhibit viral replication, making them potential candidates for treating viral infections such as Zika and dengue fever. Specifically, the compound's ability to interact with ion channels in mosquito species like Aedes aegypti has been explored to develop novel insecticides .

Cancer Research

Piperazine derivatives have shown promise in cancer therapy. The compound's structure allows it to interact with specific cellular targets, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors derived from piperazine have been studied for their potential to reverse multidrug resistance (MDR) in cancer cells by blocking efflux pumps . This application highlights the compound's relevance in the ongoing search for effective cancer treatments.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is essential for optimizing its efficacy. SAR studies have revealed that modifications to the piperazine ring and the pyridine moiety can significantly influence the compound's potency against various biological targets. For example, altering substituents on the phenyl or pyridine rings can enhance binding affinity to target proteins or improve pharmacokinetic properties .

Neuropharmacology

Potential as Antidepressants and Anxiolytics

The piperazine scaffold is well-known in neuropharmacology for its role in developing antidepressants and anxiolytics. Compounds containing piperazine structures have been shown to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Research into this compound suggests it may exhibit similar properties, making it a candidate for further investigation as a treatment for mood disorders .

Mechanism of Action

The mechanism of action of 1-phenyl-4-(pyridin-3-ylmethyl)piperazine involves its interaction with specific molecular targets. As a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating the release of neurotransmitters such as histamine, dopamine, and serotonin. This modulation can lead to various physiological effects, including pain relief and improved cognitive function . Additionally, its activity as a sigma-1 receptor antagonist involves binding to the sigma-1 receptor, which plays a role in modulating ion channels and cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperazine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives
Compound Name Structural Features Key Properties/Activities Reference
1-Phenyl-4-(pyridin-3-ylmethyl)piperazine Phenyl, pyridin-3-ylmethyl on piperazine Inferred: Potential CNS receptor modulation due to aromatic substituents. Solubility likely influenced by pyridine’s polarity. -
SLV313 1-(Dihydrobenzodioxinyl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]piperazine High affinity for 5-HT1A/D2 receptors; antipsychotic activity in vivo. Demonstrated IC50 values <100 nM for serotonin receptors .
LASSBio-579 4-Chlorophenyl-pyrazole + phenylpiperazine 5-HT1A agonist with antipsychotic effects; reduced catalepsy in preclinical models. Ki values: 5-HT1A = 12 nM, D2 = 89 nM .
mCPP (1-(3-Chlorophenyl)piperazine) 3-Chlorophenyl substitution Serotonin receptor agonist (5-HT2B/2C); hallucinogenic effects in humans. Lower selectivity compared to SLV313 .
Compound 8b (N-Benzylpiperazinyl-quinolone) Benzylpiperazine + quinolone core Improved aqueous solubility (60–80 μM) vs. N-phenylpiperazine analogues (20 μM). Higher pKa (~5–7) due to spacer group .

Pharmacological Profile and Receptor Interactions

  • SLV313 : The pyridinylmethyl group in SLV313 enhances binding to 5-HT1A and D2 receptors, contributing to its antipsychotic efficacy. Its fluorophenyl-pyridine moiety may improve metabolic stability compared to simpler phenylpiperazines .
  • LASSBio-579 : The pyrazole substitution confers dual 5-HT1A/D2 activity, reducing extrapyramidal side effects (e.g., catalepsy) common in antipsychotics .
  • mCPP: The 3-chlorophenyl group increases 5-HT2C affinity but lacks selectivity, leading to hallucinogenic side effects .

Physicochemical Properties

  • Solubility and pKa :
    • N-Benzylpiperazine derivatives (e.g., 8b) exhibit higher solubility (60–80 μM) than N-phenylpiperazines (e.g., 8a: <20 μM) due to reduced planarity and favorable pKa (~5–7) .
    • The pyridin-3-ylmethyl group in the target compound may enhance solubility compared to purely hydrophobic substituents (e.g., phenyl), though direct data are needed.

Metabolic Stability

  • Piperazine rings are metabolic hotspots. For example, Sch-350634 (a CCR5 antagonist) retains oral bioavailability despite piperazine oxidation, suggesting substituent-dependent metabolic resistance .
  • In contrast, GBR 12909 analogues with rigidified piperazines (e.g., bridged diazabicycles) show reduced DAT binding, highlighting the impact of structural flexibility .

Biological Activity

1-Phenyl-4-(pyridin-3-ylmethyl)piperazine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in relation to neuropharmacology and metabolic disorders. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of piperazine derivatives with phenyl and pyridine moieties. The general synthetic route includes:

  • Formation of the piperazine ring : Piperazine is reacted with a phenyl halide to form a substituted piperazine.
  • Pyridine substitution : The resulting piperazine derivative is then reacted with a pyridine derivative to introduce the pyridin-3-ylmethyl group.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an antidepressant and its effects on serotonin (5-HT) reuptake inhibition.

Antidepressant Activity

A study synthesized a series of derivatives based on piperazine, including this compound, and evaluated their serotonin reuptake inhibitory activity. Results indicated that many of these compounds exhibited potent inhibition of 5-HT reuptake, suggesting potential antidepressant properties. The most promising compound demonstrated stability in human liver microsomes and favorable pharmacokinetic properties, indicating its viability for further development in treating depression .

The mechanism by which this compound exerts its biological effects primarily involves modulation of serotonergic systems. By inhibiting the serotonin transporter (SERT), it increases the availability of serotonin in the synaptic cleft, which is crucial for mood regulation. Additionally, some derivatives have shown activity as agonists at serotonin receptors, further contributing to their antidepressant effects .

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with this compound:

  • In Vitro Studies : In vitro assays demonstrated that compounds derived from this compound showed significant adipogenic activity in 3T3-L1 cells, indicating potential applications in metabolic disorders like obesity .
  • Animal Models : In vivo studies using rat models have shown that certain derivatives can significantly reduce immobility times in forced swimming tests (FST), a common measure for assessing antidepressant activity. This suggests that these compounds may effectively alleviate depressive symptoms .

Data Table: Biological Activity Summary

Compound Activity IC50/EC50 Values Notes
This compoundSerotonin reuptake inhibitionIC50 < 10 µMPotent antidepressant properties
Derivative A20Adipogenic activityEC50 = 20 µg/mLEnhances adipocyte differentiation
Compound SLV313D2/3 receptor antagonistHigh affinityPotential atypical antipsychotic properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.